Indoxyl acetate

Overview

Description

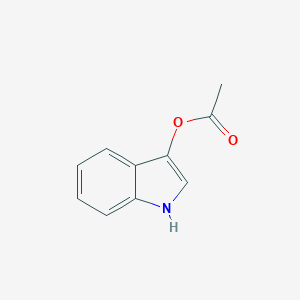

Indoxyl acetate (C₁₀H₉NO₂, molecular weight: 175.18 g/mol) is an indole-derived ester formed via acetylation of indoxyl, a metabolite of tryptophan catabolism by gut microbiota . It is part of the "gut-liver-kidney axis," where indoles absorbed from the colon are metabolized in the liver and excreted by renal organic anion transporters (OAT1/OAT3) . In chronic kidney disease (CKD), this compound accumulates in circulation due to impaired renal clearance, contributing to uremic toxicity .

Preparation Methods

Classical Chemical Synthesis via Nucleophilic Substitution

The most widely documented method for preparing indoxyl acetate involves a nucleophilic substitution reaction using 3-iodo-1H-indole as the starting material. This approach, detailed in a patent by Memory Pharmaceuticals Corporation, achieves a moderate yield while prioritizing procedural simplicity and product stability .

Reaction Mechanism and Conditions

The synthesis begins with the displacement of the iodine atom in 3-iodo-1H-indole by an acetate group. Silver acetate (AgOAc) serves as both the acetate source and a halide scavenger, facilitating the substitution in acetic acid as the solvent. The reaction proceeds under reflux at 90°C for one hour, monitored by thin-layer chromatography (TLC) using a 1:1 ethyl acetate/petroleum ether mobile phase .

Key Parameters:

| Parameter | Detail |

|---|---|

| Starting Material | 3-Iodo-1H-indole (23 g, 94.65 mmol) |

| Reagent | Silver acetate (31.6 g, 189.22 mmol) |

| Solvent | Acetic acid (300 mL) |

| Temperature | 90°C |

| Reaction Time | 1 hour |

| Yield | 41% |

| Purification | Recrystallization (MeOH/H₂O, 2:3) |

Procedural Workflow

-

Reaction Setup : 3-Iodo-1H-indole is dissolved in acetic acid, and silver acetate is added. The mixture is stirred vigorously to ensure homogeneity.

-

Heating and Monitoring : The solution is refluxed at 90°C, with TLC analysis confirming the consumption of the starting material.

-

Filtration and Concentration : Post-reaction, the mixture is filtered to remove precipitated silver iodide, and the filtrate is concentrated under reduced pressure.

-

Purification : The crude product is dissolved in ethyl acetate, washed with brine to remove residual acetic acid, and recrystallized from a methanol-water mixture to yield dark purple crystals .

Challenges and Optimization

The moderate yield (41%) is attributed to competing side reactions, including oxidative dimerization of indoxyl intermediates. Scaling this method requires careful control of oxygen levels to minimize byproduct formation, as indoxyl derivatives are prone to oxidation . Replacing silver acetate with cheaper acetate sources (e.g., potassium acetate) has been explored but often results in lower yields due to reduced reactivity .

Comparative Analysis of Synthetic Routes

The table below contrasts the key attributes of the primary synthesis method with theoretical alternatives:

Chemical Reactions Analysis

Types of Reactions: 3-Acetoxyindole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form indole-3-acetic acid derivatives.

Reduction: Reduction reactions can convert it into indole derivatives with different functional groups.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the acetoxy group under basic conditions.

Major Products Formed:

Oxidation: Indole-3-acetic acid derivatives.

Reduction: Indole derivatives with hydroxyl or alkyl groups.

Substitution: Indole derivatives with various functional groups replacing the acetoxy group.

Scientific Research Applications

Analytical Chemistry

Lipase Activity Determination

Indoxyl acetate serves as an effective substrate for measuring lipase activity. In a study, a method was developed where IA is cleaved by lipase to produce indoxyl and acetate, resulting in the formation of blue indigo, which can be quantitatively measured spectrophotometrically. This method demonstrated superior sensitivity and speed compared to traditional assays using Tween as a substrate. The Michaelis-Menten constant for this reaction was found to be 8.72 mmol/L, indicating good enzyme kinetics for lipase detection .

Table 1: Comparison of Lipase Activity Assays

| Method | Sensitivity | Speed | Michaelis-Menten Constant (mmol/L) |

|---|---|---|---|

| This compound-based | High | Fast | 8.72 |

| Standard Tween assay | Moderate | Slower | Not specified |

Enzyme Inhibition Studies

Acetylcholinesterase Activity

This compound is also utilized in studying acetylcholinesterase (AChE) activity. Similar to lipases, AChE cleaves IA into indoxyl and acetate, facilitating colorimetric detection of enzyme inhibitors. This application is particularly relevant in toxicology for detecting organophosphate pesticides, where AChE inhibition can be indicative of pesticide exposure .

Environmental Applications

Detection of Organophosphate Pesticides

The sensitivity of this compound as a substrate has been leveraged in the creation of colorimetric detection methods for organophosphate pesticides. Research has shown that using IA in inkjet-printed paper strips allows for highly sensitive detection of AChE inhibitors, making it a valuable tool for environmental monitoring .

Biochemical Research

Substrate for Carbonic Anhydrases

This compound has potential applications in evaluating the esterase activity of carbonic anhydrases (CAs). This application highlights its versatility beyond lipases and AChE, indicating its role in broader biochemical processes .

Microbial Applications

Fermentation Processes

In microbial fermentation research, this compound is used to prepare free indoxyl, which can serve as a feedstock in fermentor systems. This application underscores IA's importance in biotechnological processes and metabolic studies .

Case Studies

- Lipase Activity Measurement : A study optimized the use of this compound for lipase activity measurement across various conditions, demonstrating its applicability in both clinical diagnostics and industrial enzyme assays.

- Environmental Monitoring : The development of colorimetric strips using IA has been successfully implemented in field studies to monitor pesticide levels, showcasing its practical utility in environmental science.

Mechanism of Action

The mechanism of action of 3-acetoxyindole involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release indole-3-acetic acid, which then exerts its effects through various signaling pathways. These pathways may include the modulation of gene expression and enzyme activity .

Comparison with Similar Compounds

Structural and Functional Analogs

Enzymatic Substrate Comparison

Toxicity and Clinical Relevance

- This compound : Low toxicity in humans but inhibits E. coli growth at >0.07 mmol/g DCW/hr .

- Indoxyl Sulfate: Potent uremic toxin; induces oxidative stress, endothelial dysfunction, and CKD progression via AhR/NOX4 pathways .

- Resorufin Butyrate : Low toxicity; used in high-throughput screening due to fluorescent signal .

Biological Activity

Indoxyl acetate is a compound that has garnered attention for its role as a substrate in various enzymatic assays, particularly in the determination of lipase and carbonic anhydrase activities. This article reviews the biological activity of this compound, focusing on its applications, mechanisms, and relevant research findings.

Overview of this compound

This compound is an indole derivative that can be hydrolyzed to indoxyl, which subsequently forms indigo upon oxidation. This property makes it useful in biochemical assays where colorimetric changes can indicate enzyme activity. The compound is primarily used to assess the activity of lipases and carbonic anhydrases, with implications in both analytical chemistry and medical diagnostics.

Lipase Activity

Lipases are enzymes that catalyze the hydrolysis of fats and oils. This compound acts as a substrate for lipase, undergoing cleavage to produce indoxyl and acetate. The reaction can be monitored spectrophotometrically by measuring the formation of blue indigo at 620 nm. Research indicates that the method using this compound provides a faster and more sensitive response compared to traditional assays based on Tween buffers.

Key Findings:

- The Michaelis-Menten constant for this compound was determined to be 8.72 mmol/L, indicating its efficacy as a substrate for lipase activity measurement .

- The assay conditions were optimized for various concentrations of this compound and enzyme amounts, demonstrating robust analytical parameters suitable for biosensor applications .

Carbonic Anhydrase Activity

This compound has also been explored as a substrate for carbonic anhydrase (CA), an enzyme crucial for regulating pH and fluid balance in biological systems. The hydrolysis of this compound allows for high-throughput screening assays to evaluate CA activity.

Research Insights:

- A recent study highlighted the versatility of this compound in detecting CA activity, showcasing its potential for simplified and repeatable assay methods .

- The reaction kinetics were characterized, providing foundational data for future applications in enzyme screening .

Comparative Analysis of this compound Applications

The following table summarizes the key applications of this compound in enzymatic assays:

Case Studies

-

Lipase Activity Assay Development

- Researchers developed a rapid assay using this compound to measure lipase activity in various biological samples. They found that this method could detect changes in enzyme activity due to environmental factors or toxic substances, thereby having applications in toxicology and clinical diagnostics .

- Carbonic Anhydrase High-Throughput Screening

Q & A

Basic Research Questions

Q. How is Indoxyl acetate hydrolysis utilized in bacterial identification, and what are its procedural advantages?

this compound hydrolysis is a biochemical assay used to differentiate bacterial species (e.g., Campylobacter, Helicobacter, and Wolinella) based on their enzymatic activity. The disk method involves impregnating filter paper with this compound, inoculating it with bacterial colonies, and observing color changes (blue/green for positive hydrolysis). This method is rapid (5–45 minutes), cost-effective, and avoids reliance on carbohydrate fermentation tests, which are less efficient for these bacteria . Controls (positive/negative strains) are essential to validate results .

Q. What are the critical steps for preparing and interpreting this compound disk assays?

Key steps include:

- Storing disks at -20°C to prevent degradation .

- Hydrating disks with sterile water before inoculation .

- Using pure bacterial cultures (72-hour incubation recommended for slow growers like Campylobacter) .

- Anaerobic incubation (30 minutes) for optimal enzyme activity .

- Positive results show blue/green coloration within 20–45 minutes; delayed reactions may indicate weak enzymatic activity (e.g., C. cinaedis) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between this compound hydrolysis results and genetic identification methods?

Biochemical assays like this compound hydrolysis may yield false positives/negatives due to enzyme variability or strain-specific mutations. For example, genetic methods (e.g., PCR targeting cadF or ceuE genes) are more reliable for distinguishing C. jejuni from C. coli . To address contradictions:

- Validate biochemical results with sequencing or multiplex PCR .

- Cross-reference with secondary biochemical markers (e.g., hippurate hydrolysis) .

Q. What experimental design considerations improve sensitivity in detecting weak this compound hydrolysis reactions?

Weak reactions (e.g., C. cinaedis) require protocol adjustments:

- Extend incubation to 45 minutes .

- Increase bacterial inoculum density to enhance enzyme availability .

- Use spectrophotometric quantification (if available) to measure indigo formation kinetics .

Q. How does this compound compare to sodium hypochlorite in non-microbiological applications, such as agricultural damage detection?

In soybean mechanical damage studies, this compound stains cracked seed coats more sensitively than sodium hypochlorite. However, sodium hypochlorite provides greater consistency due to its mechanical swelling mechanism, making it preferable for quantitative studies despite lower sensitivity . Researchers must balance sensitivity and reproducibility based on study goals .

Q. What challenges arise when adapting this compound assays for high-throughput screening (HTS) of enzyme activity?

While this compound is used in HTS for carbonic anhydrase (CA) activity (CO₂ capture research), challenges include:

- Optimizing substrate concentration to avoid precipitation .

- Standardizing reaction conditions (pH, temperature) to ensure reproducibility .

- Integrating automated readouts (e.g., microplate readers) for indigo quantification .

Q. Methodological Troubleshooting

Q. Why might this compound assays fail to produce expected results, and how can this be mitigated?

Common pitfalls:

- Degraded reagents : Disks exposed to light or improper storage lose reactivity; always test with control strains .

- Contaminated cultures : Use pure colonies to avoid mixed enzymatic signals .

- Species variability : Some Helicobacter strains lack esterase activity; confirm species identity via 16S rRNA sequencing .

Q. Data Interpretation and Reporting

Properties

IUPAC Name |

1H-indol-3-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7(12)13-10-6-11-9-5-3-2-4-8(9)10/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOPQACSHPPKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060559 | |

| Record name | 3-Indoxyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream-colored or light brown powder; [Alfa Aesar MSDS] | |

| Record name | 3-Indoxyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10772 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000209 [mmHg] | |

| Record name | 3-Indoxyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10772 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

608-08-2 | |

| Record name | Indoxyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoxyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetoxyindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indol-3-ol, 3-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Indoxyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetoxyindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Indoxyl acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AF7Z8794Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.